A Technical Guide to the Natural Sources and Biological Activities of Broussonins
A Technical Guide to the Natural Sources and Biological Activities of Broussonins
Disclaimer: The term "Broussin" does not correspond to a recognized compound in the scientific literature. This guide presumes the user is referring to Broussonins , a class of prenylated polyphenols. The information herein pertains to these compounds.
This technical guide provides an in-depth overview of the natural sources, isolation, and biological activities of Broussonins. It is intended for researchers, scientists, and professionals in the field of drug development. The guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biochemical pathways and workflows.
Natural Sources of Broussonins
Broussonins are naturally occurring phenolic compounds primarily isolated from plants belonging to the genus Broussonetia, a member of the Moraceae family. These plants are widely distributed across East Asia, including Korea, China, and Japan.[1] The principal species known to be rich sources of Broussonins and other bioactive constituents are:
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Broussonetia kazinoki : A deciduous shrub whose leaves, branches, roots, and fruits have been used in traditional medicine.[1][2] It is a significant source of Broussonin A, B, and C.[1][3][4]
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Broussonetia papyrifera (Paper Mulberry) : A common plant in the Asia-Pacific region, various parts of which, including the root, bark, leaves, and fruits, are used in traditional herbal medicine.[5] It contains a vast array of over 100 flavonoids and polyphenols, including Broussonins.[6][7][8]
These compounds are found in various parts of the plants, with the root and bark often containing higher concentrations.[2][5][9]
Key Bioactive Broussonin Analogs
Several Broussonin analogs have been isolated and characterized, each exhibiting distinct biological activities. The most studied include Broussonin A, B, C, and E.
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Broussonin A & B : Known for their potent anti-angiogenic properties.[10][11]
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Broussonin C : A well-documented competitive inhibitor of tyrosinase, a key enzyme in melanin synthesis.[1]
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Broussonin E : Demonstrates significant anti-inflammatory effects.[12][13]
Quantitative Data Summary
The following tables summarize the quantitative data associated with the biological activities of various Broussonins and related compounds.
Table 1: Tyrosinase Inhibitory Activity
| Compound | Source | Assay Type | IC50 Value (µM) | Citation |
|---|---|---|---|---|
| Broussonin C | B. kazinoki | Mushroom Tyrosinase (Diphenolase) | 0.57 | [7] |
| Kazinol F | B. kazinoki | Mushroom Tyrosinase (Diphenolase) | 26.9 | [7] |
| Kazinol C | B. kazinoki | Mushroom Tyrosinase (Diphenolase) | 1.7 | [7] |
| Kazinol S | B. kazinoki | Mushroom Tyrosinase (Monophenolase) | 0.43 | [7] |
| Papyriflavonol A | B. papyrifera | α-Glucosidase Inhibition | 2.1 |[5][8] |
Table 2: Anti-Angiogenic and Anti-Cancer Activities of Broussonin A & B
| Compound | Assay | Cell Line | Concentration Range (µM) | Effect | Citation |
|---|---|---|---|---|---|
| Broussonin A & B | Cell Proliferation | HUVECs | 0.1 - 10 | Dose-dependent suppression of VEGF-A-stimulated proliferation | [14] |
| Broussonin A & B | Cell Migration | HUVECs | 0.1 - 10 | Dose-dependent inhibition of VEGF-A-stimulated migration | [14] |
| Broussonin A & B | Cell Invasion | HUVECs | 0.1 - 10 | Dose-dependent inhibition of VEGF-A-stimulated invasion | [14] |
| Broussonin A & B | Anti-Proliferative | NSCLC, Ovarian Cancer | Not specified | Inhibited proliferation and invasion of cancer cells |[10][12] |
Table 3: Anti-Inflammatory Activity of Broussonin E
| Compound | Assay | Cell Line | Key Findings | Citation |
|---|---|---|---|---|
| Broussonin E | LPS-Induced Inflammation | RAW 264.7 (Macrophage) | Suppressed expression of pro-inflammatory factors (TNF-α, IL-1β, iNOS, COX-2) | [13] |
| Broussonin E | LPS-Induced Inflammation | RAW 264.7 (Macrophage) | Enhanced expression of anti-inflammatory factors (IL-10, CD206, Arg-1) |[13] |
Signaling Pathways
Broussonin A and B exert their anti-angiogenic effects by inhibiting the Vascular Endothelial Growth Factor-A (VEGF-A) / VEGFR-2 signaling cascade.[10][11] This blockade disrupts downstream pathways including ERK, Akt, p70S6K, and p38MAPK, which are critical for endothelial cell proliferation, migration, and invasion—key processes in the formation of new blood vessels.[3][10]
Broussonin E modulates inflammatory responses in macrophages by suppressing pro-inflammatory pathways and promoting an anti-inflammatory M2 phenotype.[13] It achieves this by inhibiting the phosphorylation of ERK and p38 MAPK, suppressing the NF-κB pathway, and activating the JAK2/STAT3 signaling pathway.[13][14]
Experimental Protocols
A generalized protocol for the isolation of Broussonins from plant material involves solvent extraction followed by chromatographic fractionation.
Methodology:
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Preparation : Air-dry the collected plant material (e.g., root bark of B. papyrifera) and grind it into a fine powder.
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Extraction : Extract the powder with a solvent such as methanol or ethanol at room temperature, often for an extended period with agitation. Repeat the extraction process multiple times to ensure maximum yield.
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Concentration : Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude extract.
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Fractionation : Subject the crude extract to liquid-liquid partitioning using solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol) to separate compounds based on their polarity.
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Chromatography : Isolate individual compounds from the active fractions using various chromatographic techniques, such as silica gel column chromatography and Sephadex LH-20 column chromatography.
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Purification : Achieve final purification of the Broussonin compounds using preparative High-Performance Liquid Chromatography (HPLC).
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Identification : Elucidate the structure of the purified compounds using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
This assay is fundamental for evaluating the skin-whitening potential of compounds like Broussonin C.[1]
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Principle : The assay spectrophotometrically measures the inhibition of mushroom tyrosinase activity. The enzyme catalyzes the oxidation of L-DOPA to dopaquinone, which can be monitored by the increase in absorbance at a specific wavelength.
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Reagents : Mushroom tyrosinase, L-DOPA, phosphate buffer (pH 6.8), test compound (Broussonin C), and a positive control (e.g., Kojic acid).
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Procedure :
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Prepare a reaction mixture in a 96-well plate containing phosphate buffer and the test compound at various concentrations.
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Add mushroom tyrosinase solution to each well and incubate.
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Initiate the reaction by adding L-DOPA solution.
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Measure the absorbance at 475 nm at regular intervals using a microplate reader.
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Calculate the percentage of inhibition and determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
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This protocol is used to assess the anti-inflammatory effects of compounds like Broussonin E.[15]
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Cell Culture : Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[15]
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Procedure :
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
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Pre-treat the cells with various concentrations of the test compound (e.g., Broussonin E) for 1-2 hours.
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Stimulate inflammation by adding lipopolysaccharide (LPS) to the wells (final concentration typically 1 µg/mL) and incubate for 24 hours.[15]
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Nitric Oxide (NO) Measurement : Collect the cell culture supernatant. Determine the concentration of nitrite, a stable metabolite of NO, using the Griess reagent. Measure absorbance at 540 nm.[15]
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Cytokine Measurement : Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant using specific ELISA kits.[12]
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Cell Viability : Perform an MTT assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity of the test compound.[15]
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References
- 1. benchchem.com [benchchem.com]
- 2. Microbial Transformation and Biological Activities of the Prenylated Aromatic Compounds from Broussonetia kazinoki - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Potential anti-inflammatory mechanism of broussonin E on activated RAW 264.7 cells. Broussonin E suppresses inflammation by inhibiting the expression of pro-inflam-matory factors (TNF-α, IL-1β, iNOS and COX-2) and enhancing the expression of anti-inflammatory factors (IL-10, CD206 and Arg-1) in LPS-stimulated RAW264.7 cells. And the effect of broussonin E on promoting macrophages to M2 phenotype is mediated by inhibiting ERK and p38 MAPK and activating JAK2/STAT3 pathway. [cjnmcpu.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
